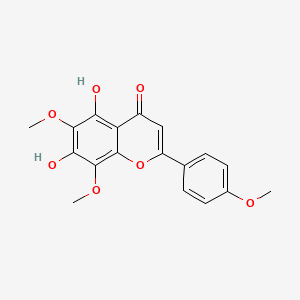

Lysionotin

Overview

Description

Lysionotin is a flavonoid present in the flowers and leaves of Gesneriaceae family plants . It has various pharmacological properties, including neuroprotective, antimalarial, and anticancer effects . It’s also known for its anti-bacterial, anti-hypertensive, and anti-inflammatory effects .

Synthesis Analysis

Lysionotin is a flavonoid isolated from Lysionotus pauciflorus Maxim, a plant in the Gesneriaceae family . It exerts tumor-suppressing characteristics in colorectal cancer (CRC) cell lines HCT116 and SW480 . It’s also been shown to inhibit the hemolytic activity of culture supernatants by Staphylococcus aureus by reducing α-toxin expression .

Molecular Structure Analysis

The molecular structure of Lysionotin has been studied using various spectroscopic techniques combined with molecular modeling . The interaction between Lysionotin and bovine serum albumin (BSA) at physiological pH has been determined using fluorescence, UV-Vis absorption, circular dichroism (CD), Fourier transform infrared (FT-IR), and molecular modeling .

Chemical Reactions Analysis

Lysionotin has been shown to inhibit the activity of cytochrome P450 enzymes in pooled human liver microsomes . It acts as a non-competitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2C19 and 2C8 .

Scientific Research Applications

Anti-Inflammatory and Anti-Tubercular Applications

Nevadensin has been found to have unique bioactivity such as anti-inflammatory and anti-tubercular . This makes it a potential candidate for the development of new drugs or therapies targeting inflammation and tuberculosis.

Anti-Cancer Applications

Nevadensin has shown anti-tumor or anti-cancer properties . It has been found to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis . This suggests its potential as a therapeutic agent in the treatment of liver cancer.

Biosynthesis Research

Research has been conducted into the biosynthesis of Nevadensin in Lysionotus pauciflorus. The study integrated transcriptomics, metabolomics, and microbial recombinant protein systems to reveal hydroxylation and glycosylation involving Nevadensin biosynthesis . This research could provide insights into the production and modification of Nevadensin for various applications.

Overcoming Drug Resistance in Liver Cancer

Nevadensin has been found to overcome Yap-driven resistance to sorafenib in hepatocellular carcinoma by activating the Hippo pathway . This suggests that Nevadensin could be used in combination with other drugs to enhance their effectiveness and overcome drug resistance.

Allergy Alleviation

Nevadensin has been found to alleviate allergies. In a study, it was found to upregulate rectal temperature, suppress the development of diarrhea, and decrease the levels of serum-specific immunoglobulin E, histamine, and mouse MC protease-1 in ovalbumin-allergic mice . This suggests its potential use in the treatment of allergies.

Inhibition of Bacterial Toxin Expression

Lysionotin, another name for Nevadensin, has been found to inhibit the hemolytic activity of culture supernatants by Staphylococcus aureus by reducing α-toxin expression . This suggests its potential use in the treatment of bacterial infections.

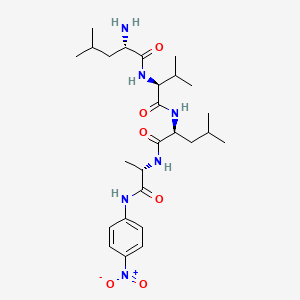

Mechanism of Action

Nevadensin, also known as Lysionotin, is a naturally occurring bioflavonoid with a wide range of pharmacological effects . This article will delve into the mechanism of action of Nevadensin, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Nevadensin affects multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . This pathway plays a crucial role in organ size control and tumor suppression. Nevadensin activates the MST1/2- LATS1/2 kinase in the Hippo pathway, leading to the phosphorylation and subsequent degradation of the primary effector molecule YAP .

Pharmacokinetics

It is known that nevadensin is slightly soluble in chloroform and in methanol, ethanol, or ethyl acetate, very slightly soluble in ether, insoluble in water, and soluble in 5% sodium carbonate solution, potassium hydroxide, or sodium hydroxide solution . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Nevadensin has been shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis . It also increases the sensitivity of HCC cells to the drug sorafenib by down-regulating YAP and its downstream targets .

Action Environment

The action of Nevadensin can be influenced by various environmental factors. For instance, the plant from which Nevadensin is extracted, Lysionotus pauciflorus Maxim, is adapted to survive in drought and high salty areas . This could potentially influence the compound’s stability and efficacy.

Safety and Hazards

properties

IUPAC Name |

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nevadensin | |

CAS RN |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)